Imidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate
Description
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O3S/c9-8(10,11)17(14,15)16-7-5-13-4-2-1-3-6(13)12-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUONANKGCSEAPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Synthetic Relevance of Imidazo[1,2-a]pyridin-2-yl Triflate
The 2-triflyl substitution on imidazo[1,2-a]pyridine introduces a versatile handle for further functionalization via Suzuki-Miyaura, Buchwald-Hartwig, or nucleophilic aromatic substitution reactions. The trifluoromethanesulfonyl (triflyl) group’s strong electron-withdrawing nature activates the 2-position for these transformations, making the compound a valuable intermediate in drug discovery.
Direct Triflation of Imidazo[1,2-a]pyridin-2-ol
Synthesis of Imidazo[1,2-a]pyridin-2-ol Precursors
The foundational step involves preparing imidazo[1,2-a]pyridin-2-ol (38a ), achieved through base-mediated condensation of 2-aminopyridinium bromides with thiophenols or sodium sulfinates. As reported in Scheme 13 of, this reaction proceeds via intramolecular amidation to form the imidazo ring, followed by tautomerization to the enolic form (Figure 1). Yields for 38a exceed 70% under mild, metal-free conditions (25–60°C, KOH in ethanol).
Table 1: Representative Synthesis of Imidazo[1,2-a]pyridin-2-ol
| Starting Material | Conditions | Yield | Source |
|---|---|---|---|
| 2-Aminopyridinium bromide | KOH, EtOH, 25°C, 12 h | 78% | |
| 2-Aminopyridinium bromide | NaSH, reflux, 6 h | 82% |
Trifluoromethanesulfonation of the 2-Hydroxy Group
Triflation of 38a employs triflic anhydride (Tf2O) in dichloromethane or toluene at 0–25°C, typically with a tertiary amine base (e.g., pyridine or Et3N) to scavenge protons. This method mirrors established protocols for aryl triflate synthesis, though specific yields for 2-triflylimidazo[1,2-a]pyridine remain unreported in the reviewed literature.
Industrial-Scale Considerations from Zolpidem Synthesis
The patent in outlines a high-yield route to imidazo[1,2-a]pyridine-3-acetamides using phosphorus tribromide and N,N-dimethylglyoxylamide hemi-hydrate. Though focused on 3-position functionalization, the protocol’s solvent selection (methyl isobutyl ketone) and filtration techniques provide insights into handling hygroscopic intermediates like triflates.
Chemical Reactions Analysis
Reaction Mechanisms
The mechanisms of these reactions often involve complex pathways:
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Aza-Friedel-Crafts Mechanism : The reaction proceeds through the formation of a cationic intermediate that subsequently undergoes nucleophilic attack by the imidazo[1,2-a]pyridine nitrogen atom, leading to C3-substituted products.
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Ultrasonic-Assisted Mechanism : The use of ultrasound promotes rapid mixing and enhances reaction rates without significant temperature increases, which is crucial for sensitive substrates.
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Sulfonylmethylation Mechanism : The proposed mechanism suggests that DMA is oxidized to an iminium ion by iron(III) chloride, which then reacts with the electron-rich imidazo[1,2-a]pyridine to form a coupling product followed by sulfonylation .
Yields from Various Reactions
| Reaction Type | Substrate | Yield (%) | Conditions |
|---|---|---|---|
| Aza-Friedel-Crafts | 2-chloropyridine + aldehyde + amine | 80-92 | Lewis acid catalyst |
| Ultrasonic-Assisted Synthesis | 2-aminopyridine + acetophenone | Up to 96 | Iodine catalyst in water |
| Iron-Catalyzed Sulfonylmethylation | Sodium sulfinates with imidazo derivative | High | FeCl3 in DMA/H2O |
Optimization Conditions for Aza-Friedel-Crafts Reaction
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Trifluoroacetic Acid | 110 | 12 | Trace |
| p-Toluenesulfonic Acid | 110 | 12 | Moderate |
| Hexafluoroisopropanol | 110 | 12 | Good |
Scientific Research Applications
Medicinal Chemistry Applications
Imidazo[1,2-a]pyridine derivatives, including imidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate, have been investigated for their potential therapeutic effects against various diseases.
1.1. Btk Inhibition and Autoimmune Diseases
Research indicates that imidazo[1,2-a]pyridine derivatives can inhibit Bruton's tyrosine kinase (Btk), which plays a crucial role in B-cell signaling and proliferation. This inhibition is significant for the treatment of autoimmune diseases such as rheumatoid arthritis and other inflammatory conditions. A patent describes compounds that exhibit an IC50 of 50 micromolar or less in inhibiting Btk activity, suggesting their potential as therapeutic agents for treating autoimmune disorders .
1.2. Antibacterial Activity
Studies have shown that imidazo[1,2-a]pyridine derivatives possess antibacterial properties. A series of synthesized derivatives demonstrated significant activity against both gram-positive and gram-negative bacteria, indicating their potential use in developing new antibiotics .
Synthetic Applications
This compound serves as a versatile building block in organic synthesis.
2.1. Alkylation Reactions
Recent advancements have highlighted methods for the C3-alkylation of imidazo[1,2-a]pyridines through three-component reactions involving aldehydes and amines. This synthetic route allows for the efficient generation of diverse imidazo[1,2-a]pyridine derivatives with moderate to good yields .
Table 1: Reaction Conditions for C3-Alkylation
| Catalyst | Substrate Type | Yield (%) |
|---|---|---|
| Brønsted Acid | Electron-donating groups | 80-92 |
| Lewis Acid | Electron-withdrawing groups | 75-78 |
The biological activity of imidazo[1,2-a]pyridine derivatives is broad and includes antiviral, anticonvulsant, anti-inflammatory, and anticancer properties.
3.1. Anticancer Properties
Several studies have reported the anticancer efficacy of imidazo[1,2-a]pyridine derivatives against various cancer cell lines. For instance, compounds have been identified that target specific pathways involved in tumor growth and metastasis .
Table 2: Anticancer Activity of Selected Derivatives
| Compound Name | Cancer Type | IC50 (µM) |
|---|---|---|
| Zolpidem | Breast Cancer | 10 |
| Miroprofen | Colon Cancer | 15 |
| Olprinone | Lung Cancer | 12 |
Case Studies
4.1. Case Study: Development of Btk Inhibitors
A notable case study involved the development of novel imidazo[1,2-a]pyridine derivatives aimed at inhibiting Btk for treating rheumatoid arthritis. The study showcased the synthesis of various derivatives and their subsequent biological evaluation, leading to the identification of lead compounds with promising therapeutic profiles .
4.2. Case Study: Antibacterial Screening
Another case study focused on synthesizing a library of imidazo[1,2-a]pyridine compounds to evaluate their antibacterial activity against resistant strains of bacteria. The results indicated that certain derivatives exhibited potent activity comparable to existing antibiotics .
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate involves its interaction with various molecular targets. The trifluoromethanesulfonate group is highly electrophilic, making the compound reactive towards nucleophiles. This reactivity allows it to modify biological molecules, such as proteins and nucleic acids, thereby altering their function . The imidazo[1,2-a]pyridine core can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the trifluoromethanesulfonate group.
Imidazo[1,2-a]pyrazine: A similar heterocyclic compound with a pyrazine ring instead of a pyridine ring.
Imidazo[1,5-a]pyridine: Another isomer with the nitrogen atoms in different positions.
Uniqueness: Imidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which imparts high reactivity and electrophilicity. This makes it a valuable reagent in organic synthesis and a potent bioactive molecule in medicinal chemistry .
Biological Activity
Imidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate is a compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Overview of Imidazo[1,2-a]pyridine Derivatives
Imidazo[1,2-a]pyridine derivatives are recognized for their unique chemical structure, which contributes to a wide range of pharmacological effects. They have been implicated in various therapeutic areas, including:
- Anticancer : Many derivatives exhibit significant anticancer properties by targeting specific pathways involved in tumor growth.
- Antimicrobial : Their antibacterial and antifungal activities make them candidates for treating infectious diseases.
- Neurological Disorders : Certain compounds within this class have shown promise in treating conditions like Alzheimer's disease through cholinesterase inhibition.
Anticancer Properties
Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives. For example, one study synthesized a novel derivative that demonstrated anti-inflammatory activity by suppressing NF-κB and STAT3 signaling pathways in breast and ovarian cancer cell lines (MDA-MB-231 and SKOV3) . Another derivative was noted for its ability to induce cell cycle arrest and apoptosis in cancer cells through PI3Kα inhibition, with IC50 values ranging from 0.09 μM to 0.43 μM .
Antimicrobial Activity
Imidazo[1,2-a]pyridine derivatives have also shown significant antimicrobial activity. A study reported that several synthesized compounds exhibited potent inhibition against various bacterial strains and fungi, suggesting their utility as potential antibiotics .
Cholinesterase Inhibition
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is crucial for the treatment of Alzheimer's disease. Recent research has demonstrated that certain imidazo[1,2-a]pyridine derivatives act as effective inhibitors of these enzymes, with some compounds showing promising results in vitro .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is essential for optimizing the biological activity of imidazo[1,2-a]pyridine derivatives. The following table summarizes key findings related to the SAR of these compounds:
| Compound | Activity Type | IC50 Value (μM) | Mechanism of Action |
|---|---|---|---|
| MIA | Anti-inflammatory | N/A | Inhibition of NF-κB and STAT3 pathways |
| 13k | Anticancer | 0.09 - 0.43 | PI3Kα inhibition leading to apoptosis |
| 4a | Cholinesterase Inhibitor | N/A | AChE and BChE inhibition |
Case Studies
- Case Study on Anti-inflammatory Activity : The derivative MIA was synthesized and tested for its anti-inflammatory properties. It was found to effectively suppress inflammatory pathways in cancer cell lines, providing a basis for further development as an anti-cancer agent .
- Case Study on Alzheimer’s Disease : A series of imidazo[1,2-a]pyridine derivatives were evaluated for their ability to inhibit cholinesterases. The most active compounds showed significant potential as therapeutic agents for Alzheimer's disease by enhancing cholinergic transmission .
Q & A
Basic Question: What are the common synthetic strategies for preparing imidazo[1,2-a]pyridine derivatives, including trifluoromethanesulfonate-substituted analogs?
Answer:
Imidazo[1,2-a]pyridine derivatives are synthesized via condensation reactions, multicomponent reactions (MCRs), oxidative coupling, and tandem reactions. For trifluoromethanesulfonate-substituted analogs, triflic anhydride-mediated annulation is critical. A typical protocol involves reacting 2H-azirines with 2-chloropyridines in the presence of triflic anhydride (Tf2</O>) to introduce the trifluoromethanesulfonyl group . Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) is essential to enhance yields, as demonstrated in DFT-guided studies .
Advanced Question: How can DFT studies guide the optimization of reaction pathways for synthesizing trifluoromethanesulfonate-functionalized imidazo[1,2-a]pyridines?
Answer:
Density Functional Theory (DFT) calculations predict transition-state energetics and regioselectivity. For example, in the synthesis of 9-aminoimidazo[1,2-a:5,4-b']dipyridine-6,8-dicarbonitrile , DFT analysis of arylidenemalononitrile intermediates revealed that electron-withdrawing substituents stabilize the transition state, favoring cyclization . Researchers should:
- Calculate activation energies for competing pathways.
- Use Natural Bond Orbital (NBO) analysis to assess charge distribution.
- Validate computational models with experimental NMR data (e.g., <sup>1</sup>H/<sup>13</sup>C chemical shifts) .
Basic Question: What spectroscopic techniques are critical for characterizing imidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate?
Answer:
Key techniques include:
- <sup>1</sup>H/<sup>13</sup>C NMR : To confirm regiochemistry and substituent effects. For example, the trifluoromethanesulfonate group causes downfield shifts (~δ 120–125 ppm in <sup>19</sup>F NMR) due to strong electron-withdrawing effects .
- HRMS : To verify molecular ion peaks and isotopic patterns (e.g., <sup>35</sup>Cl/<sup>37</sup>Cl or <sup>79</sup>Br/<sup>81</sup>Br).
- IR Spectroscopy : To identify sulfonate stretching vibrations (~1350–1450 cm<sup>-1</sup>) .
Advanced Question: How can computational modeling resolve structural ambiguities in imidazo[1,2-a]pyridine derivatives?
Answer:
When crystallographic data is unavailable, DFT-optimized geometries and Hirshfeld surface analysis can predict molecular packing and hydrogen-bonding interactions. For example, in 1,4-dimethyl-2-oxo-pyrimido[1,2-a]benzimidazole , Hirshfeld analysis distinguished π-π stacking from van der Waals interactions, validated by experimental X-ray data . Steps:
Generate molecular conformers using Gaussian or ORCA.
Compare calculated vs. experimental NMR/IR spectra.
Use CrystalExplorer for Hirshfeld surface mapping .
Basic Question: What are the primary research applications of imidazo[1,2-a]pyridine derivatives in chemical biology?
Answer:
These derivatives are used as:
- Fluorescent probes : For example, 2-(imidazo[1,2-a]pyridin-2-yl)phenyl acrylate (IPPA) selectively detects cysteine (Cys) in live cells via nucleophilic addition-cyclization, with a detection limit of 50 nM .
- Antimicrobial agents : Derivatives like 2-arylimidazo[1,2-a]pyrimidines inhibit bacterial growth by targeting DNA gyrase (IC50 = 0.8–2.5 μM) .
Advanced Question: How can structure-activity relationships (SAR) be developed for imidazo[1,2-a]pyridine-based antimicrobial agents?
Answer:
- Substituent variation : Introduce electron-withdrawing groups (e.g., Br, CF3) at the 6- and 7-positions to enhance lipophilicity and membrane penetration .
- Molecular docking : Use AutoDock Vina to predict binding to targets like E. coli FabI (enoyl-ACP reductase). For example, 3b (2-(3-bromophenyl)imidazo[1,2-a]pyrimidine) showed a docking score of −9.2 kcal/mol .
- ADME-Tox profiling : Employ SwissADME to assess bioavailability and toxicity risks (e.g., CYP450 inhibition) .
Advanced Question: How do researchers address contradictory data in catalytic reactions involving trifluoromethanesulfonate intermediates?
Answer:
Contradictions often arise from competing reaction pathways (e.g., nucleophilic substitution vs. elimination). Strategies include:
- Kinetic isotope effects (KIE) : Differentiate mechanisms (e.g., KIE > 1 indicates bond-breaking in the rate-determining step).
- In situ monitoring : Use <sup>19</sup>F NMR to track triflate intermediates during annulation reactions .
- Control experiments : Compare yields under varying catalytic systems (e.g., Pd(OAc)2 vs. CuI) to identify side reactions .
Advanced Question: What mechanistic insights explain the regioselectivity of triflic anhydride-mediated annulation reactions?
Answer:
Triflic anhydride acts as a dual activator and sulfonating agent. The mechanism involves:
Electrophilic activation : Tf2O protonates the azirine nitrogen, facilitating ring-opening.
Nucleophilic attack : The pyridine nitrogen attacks the activated azirine, forming a bicyclic intermediate.
Sulfonate transfer : Triflate group migration stabilizes the transition state, favoring 2-substitution over 3-substitution .
Advanced Question: How do substituents at the 2- and 3-positions influence the electronic properties of imidazo[1,2-a]pyridines?
Answer:
- 2-Trifluoromethanesulfonate : Strong electron-withdrawing effect reduces HOMO energy (−6.2 eV), enhancing electrophilicity for cross-coupling reactions .
- 3-Amino groups : Electron-donating substituents increase basicity (pKa ~8.5) and fluorescence quantum yield (Φ = 0.42 in IPPA) .
- Halogens (Br, I) : Improve oxidative stability but may hinder solubility (logP > 3.5) .
Advanced Question: What purification challenges arise when handling trifluoromethanesulfonate intermediates, and how are they mitigated?
Answer:
Challenges include:
- Hydrolysis sensitivity : Triflate groups hydrolyze in protic solvents. Use anhydrous CH2Cl2 or THF .
- Column chromatography limitations : High polarity necessitates reverse-phase HPLC (C18 column, MeCN/H2O gradient).
- Byproduct formation : Silica gel may catalyze decomposition; alternative matrices (e.g., Florisil) are recommended .
Advanced Question: How are ADME-Tox profiles evaluated for imidazo[1,2-a]pyridine derivatives in drug discovery?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
